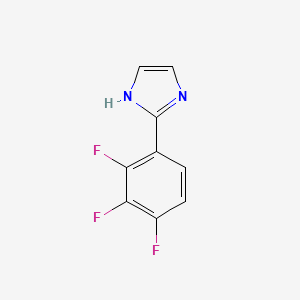

2-(2,3,4-Trifluorophenyl)-1H-imidazole

説明

特性

IUPAC Name |

2-(2,3,4-trifluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-6-2-1-5(7(11)8(6)12)9-13-3-4-14-9/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMNQUNKDQSSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=NC=CN2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624898 | |

| Record name | 2-(2,3,4-Trifluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438554-18-8 | |

| Record name | 2-(2,3,4-Trifluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,4-trifluoroaniline and glyoxal.

Cyclization Reaction: The reaction between 2,3,4-trifluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure 2-(2,3,4-Trifluorophenyl)-1H-imidazole.

Industrial Production Methods

Industrial production methods for 2-(2,3,4-Trifluorophenyl)-1H-imidazole may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions

2-(2,3,4-Trifluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of 2-(2,3,4-Trifluorophenyl)-1H-imidazole.

Oxidation Products: Oxidized imidazole derivatives.

Reduction Products: Reduced imidazole derivatives.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

科学的研究の応用

Antibacterial Activity

The antibacterial potential of 2-(2,3,4-Trifluorophenyl)-1H-imidazole derivatives has been explored in several studies. Research indicates that imidazole derivatives can exhibit significant antimicrobial activity against various bacterial strains.

- Study Findings : Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the synthesized compounds, some demonstrated promising antibacterial effects comparable to standard drugs like Norfloxacin .

- Case Study : Brahmbhatt et al. further expanded on this by synthesizing pyrazole derivatives containing imidazole structures. Their findings indicated that certain compounds exhibited superior activity against Pseudomonas aeruginosa and other pathogens .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound 1a | S. aureus | Moderate |

| Compound 1b | E. coli | High |

| Compound 4h | B. subtilis | Very High |

Antihypertensive Activity

The antihypertensive properties of imidazole derivatives have also been investigated. Navarrete-Vazquez et al. synthesized several compounds related to 2-(2,3,4-Trifluorophenyl)-1H-imidazole and tested their effects on hypertensive models.

- Study Findings : The evaluation involved using the tail-cuff method on spontaneously hypertensive rats (SHR). Results indicated that certain derivatives exhibited significant vasorelaxant effects, suggesting potential therapeutic applications for hypertension .

Table 2: Antihypertensive Effects of Imidazole Derivatives

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| 67a | 369.37 ± 10.2 | 91.2 ± 1.18 |

| 67b | 210.33 ± 11.3 | 75.14 ± 33.5 |

| 67c | 548.5 ± 27.8 | 90.97 ± 2.30 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in recent research, particularly concerning their ability to inhibit cancer cell growth.

- Study Findings : A notable study highlighted the anticancer activity of ABI analogs through inhibition of tubulin polymerization by interacting with the colchicine binding site . This mechanism is crucial for cancer treatment as it disrupts the mitotic spindle formation necessary for cell division.

Table 3: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line Tested | IC50 (μM) |

|---|---|---|

| ABI-1 | HeLa | 12.5 |

| ABI-2 | MCF-7 | 8.9 |

作用機序

The mechanism of action of 2-(2,3,4-Trifluorophenyl)-1H-imidazole involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other biomolecules.

Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.

類似化合物との比較

Substituent Effects on Electronic and Physical Properties

Fluorine substitution patterns and additional functional groups critically alter electronic properties, solubility, and bioactivity. Below is a comparative table of key compounds:

Key Observations :

- Lipophilicity: Trifluorophenyl derivatives generally exhibit higher logP values compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility .

生物活性

2-(2,3,4-Trifluorophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluorophenyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Antibacterial Activity

Research has demonstrated that derivatives of imidazole, including 2-(2,3,4-Trifluorophenyl)-1H-imidazole, exhibit significant antibacterial properties. A study highlighted the importance of structural features such as electron-withdrawing groups at the C-2 position and the presence of aryl rings for effective activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity Against MRSA

| Compound | MIC (µg/mL) | Comments |

|---|---|---|

| 2-(2,3,4-Trifluorophenyl)-1H-imidazole | TBD | Under investigation |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | 0.125 | Effective against MRSA |

| 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole | 0.125 | High potency against M. abscessus |

The mechanism of action for imidazole derivatives often involves the inhibition of key enzymes or receptors. For instance, studies suggest that these compounds can inhibit the transport protein MmpL3 in Mycobacterium abscessus, crucial for bacterial cell wall synthesis . The binding affinity and interaction with these targets can be influenced by the specific substitution patterns on the imidazole ring.

Therapeutic Potential

Beyond antibacterial activity, imidazole derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Some studies indicate that imidazole compounds can induce apoptosis in cancer cells by stabilizing microtubules and affecting cell cycle progression .

- Anti-inflammatory Effects : The ability of certain imidazoles to inhibit eicosanoid biosynthesis suggests potential applications in treating inflammatory diseases .

- Antimycobacterial Properties : The activity against non-tuberculous mycobacteria highlights their potential in treating infections caused by resistant strains .

Case Study: Anticancer Activity

A recent study evaluated a series of substituted imidazoles for their anticancer properties. Compounds with specific fluorination patterns were found to significantly inhibit cell proliferation in various cancer cell lines. The study concluded that the trifluoromethyl group enhances biological activity through improved interactions with cellular targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,3,4-Trifluorophenyl)-1H-imidazole, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclocondensation of substituted phenylglyoxal derivatives with ammonium acetate under reflux conditions. For example, in analogous compounds, trifluoromethylphenyl groups are introduced via Suzuki coupling or nucleophilic substitution reactions . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (70–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Reaction progress is monitored via TLC or HPLC .

- Characterization : Confirmation of structure involves FT-IR (C–F stretches at 1100–1250 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 6.8–8.2 ppm), and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers validate the purity and stability of 2-(2,3,4-Trifluorophenyl)-1H-imidazole under varying storage conditions?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Mass spectrometry confirms no decomposition products. Differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. What crystallographic techniques are employed to resolve the molecular geometry of 2-(2,3,4-Trifluorophenyl)-1H-imidazole, and how are data contradictions addressed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is standard. Data collection at 295 K using a Bruker SMART APEX CCD detector, followed by refinement via SHELXL . Contradictions in bond lengths/angles (e.g., C–F vs. C–C distances) are resolved using Hirshfeld surface analysis and R-factor convergence checks (R < 0.05 for high-resolution data) .

Q. How does the substitution pattern on the imidazole ring influence biological activity, and what computational models predict binding affinity?

- Methodology : Structure-activity relationship (SAR) studies compare trifluorophenyl derivatives with halogenated analogs in antifungal assays (MIC against Candida albicans). Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, with binding energies < −7.0 kcal/mol indicating high affinity . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

Q. What strategies mitigate environmental persistence of 2-(2,3,4-Trifluorophenyl)-1H-imidazole, and how are degradation pathways analyzed?

- Methodology : Photodegradation studies under UV light (254 nm) quantify half-life (t₁/₂) via LC-MS. Advanced oxidation processes (e.g., Fenton’s reagent) enhance breakdown. Metabolite identification uses high-resolution Q-TOF-MS, with fragmentation patterns matched to databases like mzCloud .

Data Contradiction Analysis

Q. How can discrepancies in reported antibacterial efficacy of fluorinated imidazoles be reconciled?

- Methodology : Cross-validate results using standardized CLSI broth microdilution assays. Variability may arise from differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or solvent effects (DMSO vs. aqueous solutions). Meta-analysis of logP values and MIC data identifies lipophilicity as a critical factor .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。